molecular formula C17H13NOS B6422400 2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one CAS No. 708976-61-8

2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one

Cat. No.: B6422400
CAS No.: 708976-61-8
M. Wt: 279.4 g/mol
InChI Key: GFGKLSCINXIHNH-UHFFFAOYSA-N
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Description

2-(Isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Properties

IUPAC Name

2-isoquinolin-1-ylsulfanyl-1-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NOS/c19-16(14-7-2-1-3-8-14)12-20-17-15-9-5-4-6-13(15)10-11-18-17/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGKLSCINXIHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one can be achieved through several methods. One common approach involves the reaction of isoquinoline with a suitable thiol and a phenylacetyl chloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the thiol group attacks the carbonyl carbon of the phenylacetyl chloride, followed by cyclization to form the isoquinoline ring .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of metal catalysts and environmentally friendly solvents. For example, copper-catalyzed intramolecular cyclization in water has been reported as an efficient method for the synthesis of isoquinoline derivatives . This method offers the advantages of mild reaction conditions, high yields, and reduced environmental impact.

Chemical Reactions Analysis

General Principles of Chemical Reactions Involving Sulfanyl Groups

Chemical reactions involving sulfanyl groups often include nucleophilic substitution, oxidation, and metal-catalyzed coupling reactions. For compounds like 2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one, potential reactions could involve:

  • Nucleophilic Substitution: The sulfanyl group can act as a leaving group in nucleophilic substitution reactions, potentially replacing it with other nucleophiles.

  • Oxidation: Sulfanyl groups can be oxidized to sulfoxides or sulfones, which might alter the compound's reactivity and properties.

  • Metal-Catalyzed Coupling: These reactions can involve the sulfanyl group participating in cross-coupling reactions, such as Suzuki or Heck reactions, although this is less common for sulfanyl groups compared to halides.

Related Research Findings

While specific research on this compound is limited, related compounds provide insights into potential chemical behaviors:

  • Isoquinoline Derivatives: Isoquinoline derivatives have been studied extensively for their biological activities and synthetic routes. For example, isoquinolin-1(2H)-imine derivatives have shown anticancer properties by inducing cell death through reactive oxygen species generation and JNK activation .

  • Sulfanyl-Containing Compounds: Compounds with sulfanyl groups, like N-(4-Fluorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide, are of interest in medicinal chemistry due to their potential pharmacological properties.

Data Tables

Due to the lack of specific data on this compound, the following table illustrates general conditions for reactions involving sulfanyl groups:

Reaction TypeConditionsYield
Nucleophilic SubstitutionBase (e.g., NaOH), solvent (e.g., MeOH)Variable
Oxidation to SulfoxideOxidizing agent (e.g., H2O2), solvent (e.g., CH2Cl2)50-90%
Metal-Catalyzed CouplingCatalyst (e.g., Pd(0)), ligand, solvent (e.g., DMF)40-80%

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications:

Medicinal Chemistry

Antitumor Activity:
Research indicates that 2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one exhibits cytotoxic effects against various cancer cell lines. It has shown potential as an antitumor agent by inhibiting key signaling pathways involved in cancer progression, particularly through the modulation of the cAMP/PKA/CREB/MITF/tyrosinase axis and MAPK pathways.

Protein Tyrosine Phosphatase Inhibition:
It is being explored as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a target for type II diabetes treatment. Inhibiting PTP1B can enhance insulin signaling, providing a therapeutic avenue for managing diabetes.

Organic Synthesis

Building Block for Complex Molecules:
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex isoquinoline derivatives. Its unique structure allows for various functionalizations through nucleophilic substitution reactions.

Material Science

Development of Organic Materials:
In industrial applications, it is utilized in the development of organic materials and dyes, which are essential in various manufacturing processes.

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAntitumor AgentCytotoxicity against cancer cell lines
PTP1B InhibitionEnhances insulin signaling
Organic SynthesisBuilding Block for Complex MoleculesFacilitates synthesis of isoquinoline derivatives
Material ScienceDevelopment of Organic MaterialsUsed in dyes and other industrial applications

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition at low concentrations (IC50 < 10 µM). The mechanism was linked to the disruption of key cellular pathways involved in proliferation and survival.

Case Study 2: PTP1B Inhibition

In vitro assays showed that the compound effectively inhibited PTP1B activity, leading to enhanced insulin receptor signaling in cellular models. This suggests its potential utility in diabetes management.

Mechanism of Action

The mechanism of action of 2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit melanin production by modulating the cAMP/PKA/CREB/MITF/tyrosinase axis and MAPK pathways . This inhibition occurs through the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase, which are key regulators of melanogenesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to modulate key signaling pathways involved in melanogenesis and its potential as an antitumor agent highlight its significance in scientific research and industrial applications .

Biological Activity

2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one is a compound that belongs to the isoquinoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes an isoquinoline moiety linked to a phenylethanone group via a sulfur atom. This structural configuration is significant for its biological interactions.

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : This inhibition is particularly relevant for diabetes treatment, as PTP1B is a known target in glucose metabolism regulation.
  • Modulation of Melanin Production : The compound has been shown to influence melanin synthesis by affecting key signaling pathways such as cAMP/PKA/CREB/MITF/tyrosinase and MAPK pathways, which are crucial in melanogenesis.

Biological Activities

The biological activities of this compound can be categorized into several areas:

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
A431 (skin cancer)0.32
A549 (lung cancer)0.89
H460 (lung cancer)0.42

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as downregulation of cyclins and activation of caspases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of isoquinoline compounds exhibit anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

One notable study focused on the synthesis and biological evaluation of various isoquinoline derivatives, including this compound. The research highlighted its potential as an EGFR inhibitor, showing promising results in inhibiting tumor growth in specific cancer models .

Comparative Analysis with Similar Compounds

When compared to similar compounds, such as 1-(isoquinolin-1-yl)naphthalen-2-ol and 2-(isoquinolin-1-yl)benzoic acids, this compound stands out due to its unique sulfur-containing structure, which enhances its reactivity and biological activity profile.

Q & A

Q. What are the common synthetic routes for 2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one, and how can reaction efficiency be optimized?

Methodological Answer: The compound is synthesized via thiosulfonylation or transition metal-catalyzed C–H functionalization. For example:

  • Thiosulfonylation : React sulfoxonium ylides (e.g., 2-(dimethyl(oxo)-λ⁶-sulfanylidene)-1-phenylethan-1-one) with isoquinoline derivatives in the presence of 1,10-phenanthroline and Cs₂CO₃. Yields (40–90%) depend on solvent polarity and temperature control .
  • Iridium-catalyzed C–H activation : Use [Cp*IrCl₂]₂ with AgSbF₆ and PivOH as co-additives in DCE at 60°C. Monitor reaction progress via TLC and optimize catalyst loading (10–20 mol%) to minimize side products like diacylmethylated derivatives .
    Key Parameters : Solvent choice (DCE > DMF), stoichiometric ratios, and inert atmosphere.

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • ¹³C NMR : Peaks at δ 199–168 ppm confirm the ketone group, while aromatic carbons (isoquinoline and phenyl) appear at δ 136–120 ppm. Compare with reference data for analogous acetophenone derivatives .
  • HRMS : Validate molecular weight (e.g., [M + Na]⁺ = 400.1519 for C₂₃H₂₃NNaO₄) with <1 ppm error .
  • IR : Stretching frequencies at 1685–1706 cm⁻¹ (C=O) and 2926–2949 cm⁻¹ (C–H) confirm functional groups .

Q. What stability considerations are critical during storage and handling?

Methodological Answer:

  • Storage : Keep in anhydrous, ventilated conditions at –20°C to prevent hydrolysis or oxidation. Use amber glass vials to avoid photodegradation .
  • Decomposition Risks : Avoid exposure to heat (>40°C) or moisture, which may generate hazardous byproducts (e.g., sulfur oxides) .
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis to mitigate respiratory and dermal irritation risks .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data be resolved during structural validation?

Methodological Answer:

  • Crystallography : Refine X-ray data using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) and visualize with WinGX/ORTEP. Cross-validate with DFT-calculated bond lengths and angles .
  • Spectral Discrepancies : Re-run NMR under standardized conditions (CDCl₃, 125 MHz) and compare with literature. Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Q. How to design bioactivity assays targeting enzymes like acetylcholinesterase or kinases?

Methodological Answer:

  • IC₅₀ Determination : Perform dose-response assays (e.g., 10–200 μM) using spectrophotometric methods. For example, monitor acetylcholinesterase inhibition via Ellman’s reagent (412 nm absorbance). Compare with reference inhibitors like donepezil .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., fluorophenyl or methoxy substitutions) to evaluate electronic effects on potency. Use molecular docking (AutoDock Vina) to predict binding modes .

Q. What mechanistic insights exist for the thiosulfonylation of sulfoxonium ylides?

Methodological Answer:

  • Proposed Pathway : The reaction proceeds via a radical intermediate. Confirm using radical traps (TEMPO) and EPR spectroscopy. Isotope labeling (e.g., ³⁴S) can track sulfur transfer .
  • Kinetic Studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to determine activation energy. Computational studies (Gaussian, B3LYP/6-31G*) can model transition states .

Q. How to optimize regioselectivity in derivatization reactions (e.g., oxime formation)?

Methodological Answer:

  • Oxime Synthesis : Treat the ketone with O-(2,4-dinitrophenyl)hydroxylamine in EtOH/HCl. Purify via flash chromatography (EtOAc/heptane gradient) and characterize by ¹H NMR (δ 8–9 ppm for oxime protons) .
  • Regiocontrol : Use steric directing groups (e.g., tert-butyldimethylsilyl) or Lewis acids (BF₃·Et₂O) to favor specific tautomers .

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